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Executive Summary: Receptor-Interacting Protein Kinase 2 (RIPK2), a serine/threonine kinase,

stands as the central and indispensable adaptor protein in the signaling cascade initiated by

the intracellular pattern recognition receptors, NOD1 and NOD2. Upon recognition of bacterial

peptidoglycan fragments, NOD1 and NOD2 recruit RIPK2, triggering a series of post-

translational modifications that culminate in the activation of the NF-κB and MAPK pathways.

This activation orchestrates the transcription of a wide array of pro-inflammatory cytokines,

chemokines, and antimicrobial peptides, forming a critical arm of the innate immune response

to bacterial pathogens. This technical guide provides an in-depth exploration of the molecular

mechanisms governing the NOD1/NOD2-RIPK2 signaling axis, with a focus on quantitative

data, detailed experimental protocols, and visual representations of the key processes for

researchers, scientists, and drug development professionals.

The NOD1/NOD2 Signaling Pathway: An Overview
The canonical NOD1 and NOD2 signaling pathway is initiated by the cytoplasmic detection of

specific motifs derived from bacterial peptidoglycan (PGN). NOD1 recognizes γ-D-glutamyl-

meso-diaminopimelic acid (iE-DAP), found predominantly in Gram-negative bacteria, while

NOD2 senses muramyl dipeptide (MDP), a component of both Gram-positive and Gram-

negative bacteria.[1][2] Ligand binding is thought to induce a conformational change in

NOD1/2, leading to their oligomerization.[3] This oligomerization facilitates the recruitment of

the downstream adaptor protein RIPK2 through a homotypic interaction between their

respective caspase activation and recruitment domains (CARDs).[1][3]
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The recruitment of RIPK2 to the activated NOD1/2 oligomer is the critical juncture in the

pathway. It brings multiple RIPK2 molecules into close proximity, facilitating a cascade of post-

translational modifications, most notably ubiquitination. This process is essential for the

assembly of a larger signaling complex, or "signalosome," which serves as a platform for the

recruitment and activation of downstream kinases, including the TAK1 complex and the IκB

kinase (IKK) complex.[4][5] Ultimately, this leads to the activation of the NF-κB and MAPK

transcription factors, which translocate to the nucleus to drive the expression of inflammatory

genes.[4][5]
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Caption: NOD1/NOD2 signaling pathway.
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The Pivotal Role of RIPK2: Structure, Activation, and
Function
RIPK2 is a multi-domain protein consisting of an N-terminal serine/threonine kinase domain, an

intermediate domain, and a C-terminal CARD.[1] The CARD domain is essential for its

interaction with NOD1 and NOD2, while the kinase domain, although its catalytic activity is

debated, plays a crucial role in maintaining protein stability and mediating interactions with

other signaling partners.[1]

Recruitment and Signalosome Formation
The initial and rate-limiting step in RIPK2 activation is its recruitment to the activated NOD1/2

oligomer. This is mediated by a direct, homotypic interaction between the CARD of RIPK2 and

the CARD(s) of NOD1/2.[1] This interaction brings multiple RIPK2 molecules into close

proximity, facilitating their autophosphorylation and, more critically, their ubiquitination.

The Ubiquitination Code of RIPK2
Ubiquitination of RIPK2 is the central event that dictates downstream signaling. It is a complex

process involving multiple E3 ubiquitin ligases and results in the formation of various

polyubiquitin chains, primarily K63-linked, M1-linked (linear), and K27-linked chains.[6][7]

These non-degradative ubiquitin chains act as a scaffold to recruit downstream signaling

complexes.

XIAP (X-linked inhibitor of apoptosis protein): This is a critical E3 ligase that catalyzes the

K63-linked polyubiquitination of RIPK2.[6] This modification is essential for the recruitment of

the LUBAC complex.

LUBAC (Linear Ubiquitin Chain Assembly Complex): Recruited to K63-polyubiquitinated

RIPK2, LUBAC adds M1-linked linear ubiquitin chains to RIPK2 and other components of the

signalosome, such as NEMO (IKKγ).[1]

Other E3 Ligases: cIAP1, cIAP2, and ITCH have also been implicated in RIPK2

ubiquitination.[6]

This "ubiquitin code" on RIPK2 serves as a binding platform for downstream effector proteins

containing ubiquitin-binding domains, thereby propagating the signal.
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Scaffolding vs. Kinase Activity
A significant area of research has been the relative importance of RIPK2's scaffolding function

versus its kinase activity. While RIPK2 possesses kinase activity and undergoes

autophosphorylation at sites like Serine 176, recent evidence suggests that its catalytic activity

may be dispensable for NF-κB activation.[5][8] Instead, the primary role of the kinase domain

appears to be structural, maintaining a conformation that allows for efficient binding to XIAP

and subsequent ubiquitination.[8] Many small molecule inhibitors of RIPK2 are now understood

to function not by blocking catalysis, but by inducing a conformational change that prevents the

RIPK2-XIAP interaction.[9]
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Caption: Functional domains of the RIPK2 protein.

Quantitative Data on RIPK2-Mediated Signaling
Quantitative analysis of the NOD1/NOD2-RIPK2 pathway is crucial for a complete

understanding of its regulation and for the development of targeted therapeutics. Below are

tables summarizing key quantitative data from the literature.

Table 1: Protein-Protein Interaction Affinities
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Interacting
Proteins

Method
Dissociation
Constant (Kd)

Reference

NOD2 CARDa -

NOD2 CARDb

(intramolecular)

Isothermal Titration

Calorimetry (ITC)
~1 µM [4]

RIPK2 - Small

Molecule Inhibitor

(Compound 17)

Not Specified 5.9 nM [9]

Note: Direct measurement of the NOD2-RIPK2 CARD interaction affinity is challenging and not

consistently reported. The intramolecular affinity of NOD2's own CARDs provides an estimate

for the strength of such interactions.

Table 2: Key Post-Translational Modifications of RIPK2
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Modification
Site

Type of
Modification

Key
Enzyme/Regul
ator

Functional
Consequence

Reference

Serine 176

(S176)
Phosphorylation

RIPK2

(autophosphoryla

tion)

Proposed to be

important for

kinase activity

and protein

stability.

[5]

Tyrosine 474

(Y474)
Phosphorylation

RIPK2

(autophosphoryla

tion)

Essential for

RIPosome

formation.

[6]

Lysine 209

(K209)

Ubiquitination

(K63)
XIAP

Critical for NF-κB

activation;

facilitates XIAP

binding.

[6][8]

Lysine 410

(K410)

Ubiquitination

(K63)
XIAP

Contributes to

NF-κB activation

and cytokine

production.

[7]

Lysine 538

(K538)

Ubiquitination

(K63)
XIAP

Contributes to

NF-κB activation

and cytokine

production.

[7]

Table 3: Quantitative Cytokine Production Downstream
of NOD1/NOD2 Activation
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Cell Type
Agonist
(Concentration
)

Cytokine
Secreted
Amount
(pg/mL)

Reference

Mono Mac 6

cells

MDP (100

µg/mL)
TNF-α ~71 [10]

Mono Mac 6

cells

LPS (EC50

~13.2 ng/mL) +

MDP (100

µg/mL)

TNF-α

~3003

(synergistic

effect)

[10]

Human

Monocyte-

Derived

Macrophages

(MDMs)

MDP (100

µg/mL)
TNF-α >1000 [7]

Human

Monocyte-

Derived

Macrophages

(MDMs)

MDP (100

µg/mL)
IL-8 >10000 [7]

HT-29 colon

epithelial cells

iE-DAP (100

ng/mL) +

lipofectamine

CXCL10 (IP-10) ~977 [11]

Bovine

Mammary

Epithelial Cells

iE-DAP (10

ng/mL)
IL-1β

(Significant

increase over

control)

[12]

Bovine

Mammary

Epithelial Cells

iE-DAP (100

ng/mL)
IL-6, IL-8

(Significant

increase over

control)

[12]

Key Experimental Protocols
Reproducible and robust experimental methods are essential for studying the NOD1/NOD2-

RIPK2 signaling pathway. This section provides detailed protocols for key assays.
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Co-Immunoprecipitation (Co-IP) to Detect NOD2-RIPK2
Interaction
This protocol is adapted from methods used to demonstrate interactions between tagged,

overexpressed proteins in cell lines like HEK293T.

Objective: To determine if NOD2 and RIPK2 physically interact within a cellular context.

Materials:

HEK293T cells

Expression plasmids for tagged proteins (e.g., NOD2-Myc, RIPK2-Flag)

Transfection reagent (e.g., Lipofectamine 2000)

Complete culture medium (DMEM, 10% FBS, 1% Pen/Strep)

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100,

supplemented with protease and phosphatase inhibitor cocktails.

Anti-Flag affinity gel (e.g., M2 beads)

Wash Buffer: Lysis buffer without protease/phosphatase inhibitors.

Elution Buffer: 2x Laemmli sample buffer.

Primary antibodies: anti-Myc, anti-Flag.

Secondary HRP-conjugated antibodies.

Chemiluminescence substrate.

Procedure:

Cell Culture and Transfection:

Seed HEK293T cells in 10 cm dishes to be 70-80% confluent on the day of transfection.
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Co-transfect cells with NOD2-Myc and RIPK2-Flag expression plasmids using your

preferred transfection reagent according to the manufacturer's instructions. Include a

control transfection with NOD2-Myc and an empty Flag vector.

Incubate for 24-48 hours post-transfection.

Cell Lysis:

Wash cells twice with ice-cold PBS.

Add 1 mL of ice-cold Lysis Buffer to each dish.

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant to a new tube. Reserve a 50 µL aliquot as the "Input" sample.

Immunoprecipitation:

Add 20-30 µL of equilibrated anti-Flag affinity gel to the clarified lysate.

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

Washing:

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

Discard the supernatant.

Wash the beads three times with 1 mL of ice-cold Wash Buffer.

Elution and Western Blotting:

After the final wash, remove all supernatant.

Resuspend the beads in 50 µL of 2x Laemmli sample buffer.
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Boil the samples (including the saved Input) at 95-100°C for 5-10 minutes.

Analyze the samples by SDS-PAGE and Western blotting.

Probe the membrane with anti-Myc antibody to detect co-precipitated NOD2 and with anti-

Flag antibody to confirm the immunoprecipitation of RIPK2.
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Caption: Experimental workflow for Co-Immunoprecipitation.
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NF-κB Luciferase Reporter Assay
This assay quantifies the activation of the NF-κB pathway downstream of NOD2 stimulation.

Objective: To measure the transcriptional activity of NF-κB in response to the NOD2 agonist

MDP.

Materials:

HEK293T cells

Expression plasmid for human NOD2

NF-κB luciferase reporter plasmid (contains luciferase gene under the control of an NF-κB-

responsive promoter)

Control reporter plasmid (e.g., Renilla luciferase under a constitutive promoter, for

normalization)

Transfection reagent

96-well white, clear-bottom tissue culture plates

MDP (Muramyl dipeptide)

Dual-luciferase reporter assay system (e.g., Promega)

Luminometer

Procedure:

Cell Seeding and Transfection:

Seed 3 x 104 HEK293T cells per well in a 96-well plate.

After 24 hours, co-transfect cells with the NOD2 expression plasmid, the NF-κB luciferase

reporter plasmid, and the Renilla control plasmid. A typical ratio might be 0.05 ng NOD2,

13 ng NF-κB-luc, and 8.6 ng Renilla-luc per well.
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Stimulation:

24 hours post-transfection, replace the medium with fresh medium containing the desired

concentration of MDP (e.g., 20 nM). Include an unstimulated control.

Incubate for 6-16 hours.

Cell Lysis and Luciferase Measurement:

Remove the medium and lyse the cells according to the dual-luciferase assay kit

manufacturer's protocol.

Measure Firefly luciferase activity in a luminometer.

Add the second reagent (e.g., Stop & Glo) to quench the Firefly signal and activate the

Renilla signal.

Measure Renilla luciferase activity.

Data Analysis:

Normalize the Fire-fly luciferase signal to the Renilla luciferase signal for each well

(Relative Luciferase Units = Firefly / Renilla).

Calculate the fold induction by dividing the normalized values of the MDP-stimulated

samples by the normalized values of the unstimulated control samples.

In Vitro Kinase Assay for RIPK2
This protocol outlines a method to measure the kinase activity of purified RIPK2.

Objective: To determine the ability of RIPK2 to phosphorylate a substrate in vitro.

Materials:

Purified, recombinant RIPK2 enzyme.

Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
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Substrate: Myelin Basic Protein (MBP) is a common generic substrate.

ATP solution (e.g., 50 µM).

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.

Luminometer.

Procedure:

Enzyme Titration (Optional but Recommended):

Perform a preliminary experiment by titrating the RIPK2 enzyme concentration to

determine the optimal amount that yields a robust signal within the linear range of the

assay.

Kinase Reaction:

In a 384-well plate, set up the kinase reaction. For a 5 µL reaction:

1 µL of RIPK2 inhibitor or DMSO (for control).

2 µL of RIPK2 enzyme in Kinase Buffer.

2 µL of Substrate/ATP mix (MBP and ATP in Kinase Buffer).

Incubate at room temperature for 60 minutes.

ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal. Incubate for 30 minutes at room temperature.

Measurement:
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Read the luminescence on a plate reader. The signal is directly proportional to the amount

of ADP produced and thus to the kinase activity.

Conclusion and Future Directions
RIPK2 is unequivocally the central node in NOD1- and NOD2-mediated innate immune

signaling. Its function as a scaffold, orchestrated by a complex ubiquitination code, is

paramount for the assembly of a productive signalosome and the subsequent activation of NF-

κB and MAPK pathways. While its kinase activity appears secondary to its scaffolding role in

this context, the kinase domain's structural integrity is vital for the crucial interaction with the E3

ligase XIAP. The quantitative data and detailed protocols provided in this guide offer a robust

framework for researchers investigating this critical pathway.

Future research will likely focus on further dissecting the complex interplay of different ubiquitin

chain types on RIPK2, identifying novel regulatory proteins within the signalosome through

advanced proteomic approaches, and further clarifying the structural basis of RIPK2's

interactions with its binding partners. A deeper understanding of these mechanisms will be

instrumental in the development of next-generation therapeutics for a range of inflammatory

diseases, including Crohn's disease, where this pathway is strongly implicated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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